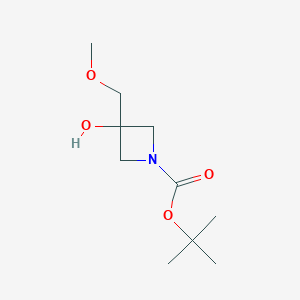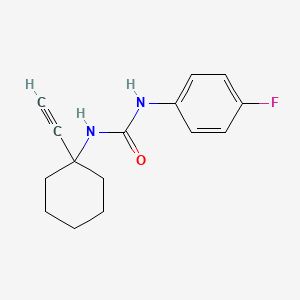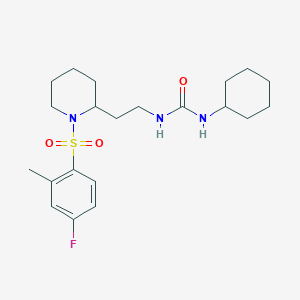![molecular formula C12H12BrN3O2S B2491319 1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one CAS No. 898639-56-0](/img/structure/B2491319.png)
1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves standard methods where the chemical structures are confirmed using spectroscopic techniques such as FTIR and NMR. Solution growth techniques are often employed for crystal growth, demonstrating the versatility and adaptability of synthetic approaches for such compounds (Shruthi et al., 2019).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. Techniques such as single crystal XRD, UV-visible spectroscopy, and thermal analysis are commonly used. These methods have revealed that related compounds crystallize in specific crystal systems with determined cell parameters, highlighting the importance of structural analysis in chemical research (Shruthi et al., 2019).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, leading to the formation of novel compounds with significant antimicrobial activity. The chemical reactivity is characterized by spectral methods, providing insights into the potential applications of these compounds in developing antimicrobial agents (Patil et al., 2010).
Physical Properties Analysis
The physical properties, such as thermal stability and transparency in the visible region, are determined using techniques like TG and DTA analysis. These properties are essential for understanding the compound's suitability for various applications, including materials science (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including their reactivity and interactions with other substances, are studied through various spectroscopic and analytical methods. These studies are vital for exploring the potential use of these compounds in pharmaceuticals and other fields (Patil et al., 2010).
科学的研究の応用
Synthesis and Characterization
- Novel Compound Synthesis : The compound has been utilized in the synthesis of novel chemical entities. For instance, its derivatives have been synthesized and characterized through techniques like IR, NMR spectroscopy, and elemental analysis. These synthesized compounds have unique structures and properties that contribute to the field of organic chemistry and materials science (Wurfer & Badea, 2021).
Biological Activity
- Anticancer Activity : Some derivatives of this compound have been studied for their anticancer properties. For example, research involving gold (III) and nickel (II) metal ion complexes derived from related compounds showed cytotoxic effects against breast cancer cell lines, highlighting potential therapeutic applications (Ghani & Alabdali, 2022).
- Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory activity, suggesting their potential use in the development of new anti-inflammatory drugs (Labanauskas et al., 2004).
- Antimicrobial Activities : Various derivatives have been synthesized and tested for their antimicrobial properties, showing effectiveness against certain microorganisms, indicating their potential in the development of new antimicrobial agents (Popiołek et al., 2011).
Potential Pharmaceutical Applications
- Antiproliferative Activity : Some derivatives have been evaluated for their antiproliferative activity, with certain compounds exhibiting promising results, which could be explored further for potential pharmaceutical applications (Narayana et al., 2010).
特性
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-7-14-12(16-15-7)19-6-10(17)8-3-4-11(18-2)9(13)5-8/h3-5H,6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVPZPCEFNOHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)
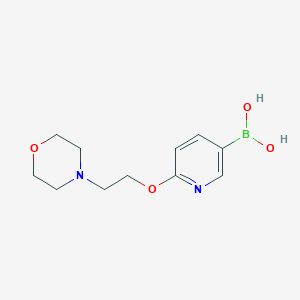
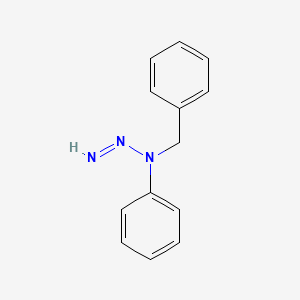


![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)
![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)
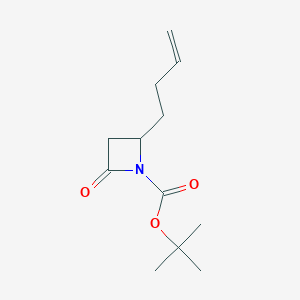
![ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2491253.png)

![1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2491256.png)
